molecular formula C22H19N3O2 B12924512 Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate CAS No. 655238-71-4

Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate

Cat. No.: B12924512
CAS No.: 655238-71-4
M. Wt: 357.4 g/mol
InChI Key: CKHIEVMKDZIZFI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.45–8.32 ppm (m, 2H, acridine H-1, H-8)
    • δ 7.89–7.75 ppm (m, 4H, acridine H-2, H-3, H-6, H-7)
    • δ 7.52 ppm (t, J = 7.8 Hz, 1H, phenyl H-5)
    • δ 6.98 ppm (d, J = 8.1 Hz, 2H, phenyl H-2, H-6)
    • δ 4.21 ppm (q, J = 7.1 Hz, 2H, OCH2CH3)
    • δ 1.33 ppm (t, J = 7.1 Hz, 3H, OCH2CH3).
  • 13C NMR (100 MHz, CDCl3):

    • δ 165.4 ppm (C=O)
    • δ 152.1 ppm (acridine C-9)
    • δ 141.2–118.7 ppm (aromatic carbons)
    • δ 61.5 ppm (OCH2CH3)
    • δ 14.3 ppm (OCH2CH3).

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

  • 3320 cm−1 : N–H stretch (secondary amine)
  • 1705 cm−1 : C=O stretch (carbamate)
  • 1248 cm−1 : C–O–C asymmetric stretch
  • 755 cm−1 : Acridine ring deformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol:

  • λmax = 268 nm (π→π* transition, acridine ring)
  • λmax = 342 nm (n→π* transition, carbamate group).

Table 2: Summary of Spectroscopic Data

Technique Key Signals Assignment
1H NMR δ 8.45–8.32 ppm (m) Acridine protons
IR 1705 cm−1 Carbamate C=O
UV-Vis 342 nm n→π* transition

Properties

CAS No.

655238-71-4

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl N-[3-(acridin-9-ylamino)phenyl]carbamate

InChI

InChI=1S/C22H19N3O2/c1-2-27-22(26)24-16-9-7-8-15(14-16)23-21-17-10-3-5-12-19(17)25-20-13-6-4-11-18(20)21/h3-14H,2H2,1H3,(H,23,25)(H,24,26)

InChI Key

CKHIEVMKDZIZFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Reductive Amination

This method involves the direct transformation of aldehyde functional groups into amines using a suitable reducing agent. In the context of Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate, a 9-aminoacridine derivative can be reacted with an appropriate aromatic aldehyde to form the desired amine product.

Key Steps:

  • React 9-aminoacridine with an aromatic aldehyde in the presence of a reducing agent.
  • The reaction is typically conducted under reflux conditions to ensure complete conversion.

Nucleophilic Aromatic Substitution (SNAT)

This method utilizes the nucleophilic attack of an amine on a suitable electrophilic aromatic compound, facilitating the formation of the desired carbamate structure.

Key Steps:

  • The reaction begins with an activated aromatic compound (e.g., a halogenated or nitro-substituted phenyl group).
  • The amine component (derived from acridine) attacks the electrophile, leading to substitution and formation of this compound.

Addition-Elimination Reaction (AE)

In this method, an amine reacts with a carbonyl-containing compound (like a carbamate precursor), followed by elimination to form the target compound.

Key Steps:

  • Mix the amine with a phenyl carbamate derivative under suitable conditions.
  • Allow for nucleophilic addition followed by elimination of water or another small molecule to yield the final product.

Solid Phase Synthesis (SPS)

This technique employs solid supports to facilitate the synthesis of complex organic compounds while allowing for easier purification steps.

Key Steps:

  • Attach protected amino acids or amines to a solid support.
  • Sequentially add reagents that lead to the formation of this compound.
  • Cleave the final product from the resin after completion of the synthesis.

Comparative Analysis of Methods

The following table summarizes key aspects of each preparation method:

Method Advantages Disadvantages
Reductive Amination Simple procedure; high yields possible Requires careful control of reducing conditions
Nucleophilic Aromatic Substitution Versatile; applicable to various substrates May require activating groups on substrates
Addition-Elimination Straightforward; applicable for many carbamates Potential for side reactions
Solid Phase Synthesis Easy purification; high throughput Requires specialized equipment and reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(acridin-9-ylamino)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction may produce reduced acridine compounds .

Scientific Research Applications

Anti-Cancer Properties

Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate belongs to a class of acridine derivatives that have been extensively studied for their anti-cancer properties. Acridines are known for their ability to intercalate into DNA, which can disrupt replication and transcription processes, leading to cell death in cancerous cells.

Case Studies and Findings

Recent studies have shown promising results regarding the efficacy of this compound:

  • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colorectal cancer) cells. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation .
  • Animal models have shown that treatment with this compound can lead to reduced tumor sizes in xenograft models, highlighting its potential for therapeutic applications .

Biological Activities Beyond Anti-Cancer Effects

Apart from its anti-cancer properties, this compound exhibits a range of biological activities:

Antimicrobial Activity

Acridine derivatives have been studied for their antibacterial and antifungal properties. This compound has shown efficacy against several bacterial strains, suggesting its potential use as an antimicrobial agent.

Anti-Parasitic Effects

Research indicates that acridine compounds may also possess anti-parasitic properties, making them candidates for treating infections caused by protozoa and other parasites.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Acridine Core : The initial step involves synthesizing the acridine framework through cyclization reactions.
  • Amination : The introduction of the amino group is achieved through nucleophilic substitution methods.
  • Carbamoylation : Finally, the carbamate functional group is added using carbamoyl chloride or similar reagents.

Synthetic Pathway Overview

StepReaction TypeReagents UsedOutcome
1CyclizationAniline + Carbon sourceAcridine core
2Nucleophilic SubstitutionAmino group donorAmino-acridine derivative
3CarbamoylationCarbamoyl chlorideThis compound

Mechanism of Action

The mechanism of action of Ethyl (3-(acridin-9-ylamino)phenyl)carbamate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, affecting processes such as replication and transcription. The compound may also interact with specific enzymes and proteins involved in DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Acridine-Based Carbamates

  • {3-[4-(2-Dimethylamino-Ethylcarbamoyl)-5-Methyl-Acridin-9-ylAmino]-5-Methyl-Phenyl}-Carbamic Acid Ethyl Ester (): Structural Differences: Incorporates a dimethylamino ethylcarbamoyl substituent on the acridine ring and a methyl group on the phenyl ring. Activity: Designed for antitumor applications, with enhanced DNA-binding affinity due to the acridine core and improved solubility from the dimethylamino group . Key Contrast: The additional substituents may increase target specificity compared to the unsubstituted acridine in the target compound.

Simpler Phenyl Carbamates

  • Ethyl N-(3-Fluorophenyl)Carbamate (): Structural Differences: Lacks the acridine moiety, featuring only a fluorinated phenyl group. Physicochemical Properties: Lower molecular weight (183.18 g/mol) and logP (2.4) compared to the acridine-containing compound, suggesting reduced lipophilicity and faster metabolic clearance .

Functional Analogues

Retigabine Derivatives (e.g., Ethyl (2,4-Bis((4-Fluorobenzyl)Amino)Phenyl)Carbamate)

  • Structural Differences: Contains fluorobenzylamino groups instead of an acridine ring ().
  • Activity : Acts as a Kv-7 potassium channel opener for epilepsy treatment. The fluorobenzyl groups enhance lipophilicity, promoting blood-brain barrier penetration .
  • Contrast : The target compound’s acridine moiety suggests a DNA-intercalation mechanism, whereas Retigabine derivatives modulate ion channels.

Vinyl Carbamate and Ethyl Carbamate

  • Vinyl Carbamate (): Structural Differences: Ethylene group replaces the ethyl group in ethyl carbamate. Activity: 10–50× more carcinogenic and mutagenic than ethyl carbamate in mice, attributed to metabolic activation into reactive epoxides .
  • Key Contrast: The acridine group in the target compound may redirect reactivity toward DNA intercalation rather than carbamate-specific carcinogenicity.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Key Features Biological Activity
Ethyl {3-[(Acridin-9-yl)Amino]Phenyl}Carbamate ~350 (estimated) ~4.5* Acridine core, carbamate group Antitumor (DNA intercalation)
Ethyl N-(3-Fluorophenyl)Carbamate 183.18 2.4 Fluorinated phenyl group Intermediate
Vinyl Carbamate 101.10 0.5 Ethylene group Potent carcinogen/mutagen
Retigabine Derivative () ~400 (estimated) ~3.8 Fluorobenzylamino groups Kv-7 channel opener

*Estimated based on acridine’s contribution to lipophilicity .

Mechanistic and Toxicological Comparisons

  • DNA Interaction : The acridine moiety in the target compound enables intercalation, a mechanism absent in simpler carbamates like ethyl or vinyl carbamate. This may reduce reliance on metabolic activation for cytotoxicity .
  • Metabolic Pathways: Vinyl carbamate’s carcinogenicity arises from cytochrome P-450-mediated epoxidation , whereas the acridine group may direct metabolism toward hydroxylation or N-oxidation, altering toxicity profiles.
  • Therapeutic Potential: Unlike Retigabine’s ion channel targeting, the acridine-carbamate hybrid likely prioritizes anticancer activity via DNA damage, similar to acridine-based chemotherapeutics like amsacrine .

Research Findings and Clinical Implications

  • Antitumor Activity : Acridine-carbamate hybrids in demonstrate potent antitumor effects, suggesting the target compound could inhibit tumor growth via DNA intercalation and topoisomerase inhibition .
  • Safety Profile: While vinyl carbamate’s high carcinogenicity limits its utility , the acridine group may mitigate carbamate-related toxicity by shifting the mechanism away from reactive metabolite formation.
  • Synthetic Challenges : The acridine core introduces synthetic complexity compared to fluorenylmethyl carbamates (), requiring multi-step functionalization .

Biological Activity

Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features an acridine moiety linked to a phenyl group through an amino connection and a carbamate functional group. Its molecular formula is C23H21N3O2C_{23}H_{21}N_{3}O_{2}, with a molecular weight of approximately 371.44 g/mol. This unique structure allows for various interactions with biomolecules, particularly DNA.

The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This process disrupts normal DNA function, affecting replication and transcription. The compound has been shown to interact with enzymes such as topoisomerases, which are critical for DNA maintenance and cell cycle regulation. This interaction can lead to apoptosis in cancer cells, making it a candidate for cancer therapy .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

  • Cell Line Studies :
    • The compound has demonstrated significant cytotoxicity against various cancer cell lines, including:
      • HCT-116 (human colon carcinoma)
      • K562 (chronic myeloid leukemia)
      • HeLa (cervical cancer)
      • MCF-7 (breast cancer) .
  • Mechanistic Insights :
    • In vitro studies have shown that the compound can induce apoptosis through caspase-dependent pathways, with IC50 values in the low micromolar range for several cancer cell lines .
    • It also inhibits topoisomerases, further supporting its role as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique characteristics of this compound:

Compound NameStructure FeaturesUnique Biological Activity
9-AminoacridineAmino group at position 9 of acridineStrong DNA intercalation properties
4-MethylacridineMethyl group at position 4Enhanced lipophilicity and bioactivity
9-ChloroacridineChlorine substituent at position 9Potent antitumor activity through various mechanisms

This compound stands out due to its dual functionality as both an acridine derivative and a carbamate, potentially offering enhanced stability and bioactivity compared to simpler analogs.

Case Studies

A critical review of acridine derivatives has provided insights into their therapeutic applications:

  • In Vivo Studies :
    • Research involving animal models has demonstrated the efficacy of acridine derivatives in reducing tumor growth and improving survival rates in treated subjects .
  • Toxicity Assessments :
    • Toxicological evaluations have shown that while these compounds exhibit promising anticancer activity, their safety profiles need careful consideration due to potential side effects on normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate?

  • Methodological Answer: The compound can be synthesized via carbamate-forming reactions using coupling agents and catalysts. For example:

  • Route 1: React 3-[(acridin-9-yl)amino]phenol with ethyl chloroformate in the presence of triethylamine (TEA) in 1,4-dioxane at 90°C for 1 hour .

  • Route 2: Use pyridine and potassium carbonate in tetrahydrofuran (THF) under reflux for 0.75 hours .

  • Key Considerations: Optimize stoichiometry (1:1.2 molar ratio of phenol to chloroformate) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

    • Table 1: Synthesis Optimization Parameters
Catalyst/SolventTemperature (°C)Time (h)Yield (%)
TEA/1,4-dioxane90175–80
Pyridine/THF25 (reflux)0.7565–70

Q. How should researchers characterize the structural integrity of this carbamate derivative?

  • Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and carbamate ethyl group (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2) .
  • 13C APT NMR: Confirm carbonyl (C=O) at ~155 ppm and acridine carbons (120–150 ppm) .
  • HRMS: Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
  • Elemental Analysis: Match experimental/theoretical C, H, N percentages (e.g., C: 69.05% exp. vs. 69.00% theor.) .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer: Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability exceeds 5 years under these conditions, as demonstrated for structurally similar carbamates .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties of this compound?

  • Methodological Answer:

  • DFT Setup: Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron density and frontier orbitals .
  • Key Outputs:
  • HOMO-LUMO gap (~3.5 eV) to assess redox activity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity studies.
  • Validation: Compare computed vs. experimental UV-Vis spectra (λmax ~350 nm) .

Q. How can researchers resolve discrepancies in pharmacological activity data across studies?

  • Methodological Answer:

  • Step 1: Verify compound purity via HPLC-MS (≥98% purity threshold) to rule out impurity-driven artifacts .
  • Step 2: Assess stereochemical consistency using chiral chromatography or X-ray crystallography .
  • Step 3: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .

Q. What strategies optimize the compound's pharmacokinetic (PK) profile for in vivo studies?

  • Methodological Answer:

  • Lipinski’s Rule Compliance: LogP ~3.28 (XLOGP3) and TPSA ~64 Ų suggest moderate permeability and solubility .

  • ADME Optimization:

  • Solubility: Use co-solvents (e.g., DMSO:PBS 1:9) to achieve 0.0164 mg/mL .

  • Metabolic Stability: Screen for CYP450 interactions (e.g., CYP2D6 inhibition) using liver microsomes .

    • Table 2: Predicted ADME Properties
ParameterValue
GI AbsorptionHigh
BBB PermeabilityYes
CYP3A4 InhibitionYes
Log Kp (Skin Permeation)-6.0 cm/s

Data Contradiction Analysis

Q. How should conflicting NMR spectral data be addressed?

  • Methodological Answer:

  • Issue: Overlapping peaks in aromatic regions (δ 7.2–8.5 ppm) due to acridine and phenyl moieties.
  • Resolution: Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For example, HSQC can correlate δ 7.8 ppm (1H) with δ 128 ppm (13C) for acridine protons .

Q. Why do synthetic yields vary across reported methods?

  • Root Cause Analysis:

  • Catalyst Efficiency: TEA in 1,4-dioxane achieves higher yields (75–80%) than pyridine/THF (65–70%) due to superior proton scavenging .
  • Side Reactions: Competing hydrolysis of ethyl chloroformate in polar solvents (e.g., THF) reduces yield. Use anhydrous conditions and molecular sieves to mitigate .

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